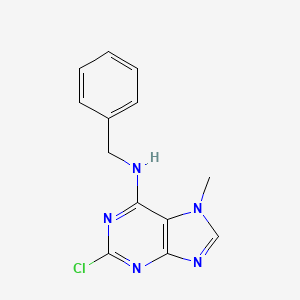

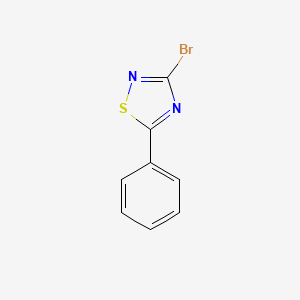

3-Bromo-5-phenyl-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

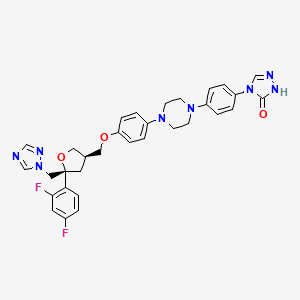

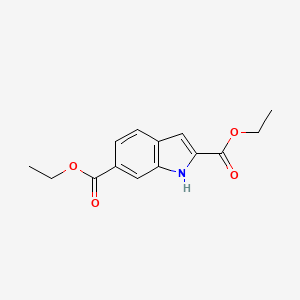

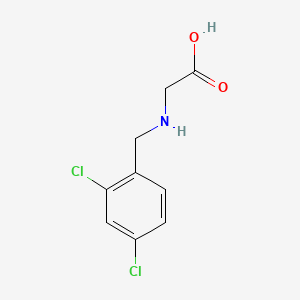

3-Bromo-5-phenyl-1,2,4-thiadiazole is a chemical compound with the CAS Number: 101495-43-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is this compound . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H,13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C8H5BrN2S/c9-8-10-7 (12-11-8)6-4-2-1-3-5-6/h1-5H . The InChI key is XFBJWQGWDVKNTQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells . The Br substituent exhibits electron acceptor properties and significantly increases the EA values of each Br substituent by 0.2 eV .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 64-65 . The storage temperature is 4 .Scientific Research Applications

Antimicrobial Activity and Genotoxicity Assessment : A study by Al-Smadi et al. (2019) explored the antimicrobial activity of thiadiazole derivatives. They found that some derivatives were highly active against both Gram-positive and Gram-negative bacteria, indicating potential use as antibiotics.

Anti-inflammatory and Analgesic Agents : Research by Gomha et al. (2017) on novel heterocycles bearing thiadiazoles revealed their potency as anti-inflammatory and analgesic agents, suggesting potential therapeutic applications.

Synthesis and Pharmacological Studies : A paper by Hotsulia and Fedotov (2019) discussed the synthesis and properties of S-derivatives of thiadiazoles. They emphasized the importance of these compounds in creating new drugs.

Anticancer Agents : A study by Gomha et al. (2017) demonstrated that some thiadiazole derivatives exhibit potent anticancer activity, suggesting their potential use in cancer treatment.

Photodynamic Therapy for Cancer Treatment : Research by Pişkin et al. (2020) involved the use of thiadiazole derivatives in photodynamic therapy, highlighting their potential application in treating cancer.

Cytotoxicity Analysis Against Human Cancer Cell Lines : Kumar et al. (2010) investigated the cytotoxicity of 5-(3-indolyl)-1,3,4-thiadiazoles against human cancer cell lines, revealing significant activity and potential for cancer treatment (Kumar et al., 2010).

Mechanism of Action

Target of Action

3-Bromo-5-phenyl-1,2,4-thiadiazole is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that they may have cytotoxic effects.

Action Environment

It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.

Safety and Hazards

The safety information for 3-Bromo-5-phenyl-1,2,4-thiadiazole includes hazard statements H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential . They possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, there is a growing interest in designing new antitumor agents using thiadiazole derivatives .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-phenyl-1,2,4-thiadiazole has been found to interact with key amino acid residues through bonding and hydrophobic interactions . The 5-amino-thiadiazole moiety and 4-substituted halogen of the phenyl ring play a major role in these interactions . These interactions can influence the activity of enzymes and proteins, potentially affecting biochemical reactions .

Cellular Effects

In cellular contexts, this compound has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound’s influence on cell function may involve impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . The compound’s effects may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-bromo-5-phenyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBJWQGWDVKNTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)